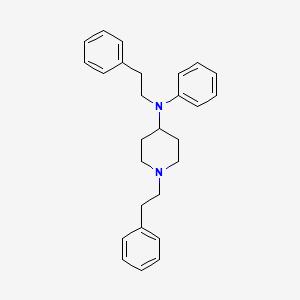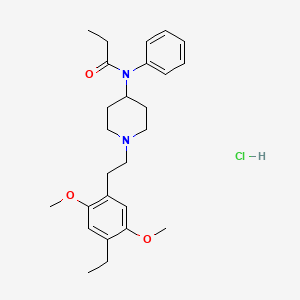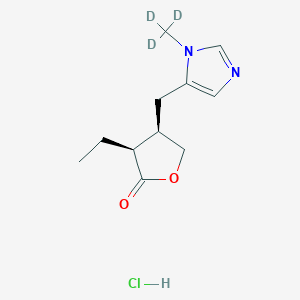![molecular formula C44H80N2O22 B10783359 N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783359.png)
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lyso-globotetraosylceramide (d18:1) is a derivative of globotetraosylceramide, a type of glycosphingolipid. This compound is characterized by the absence of the fatty acyl group, making it a lyso form. It is known for its role in binding to specific toxins and its involvement in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lyso-globotetraosylceramide (d18:1) can be synthesized through a condensation reaction mediated by sphingolipid ceramide N-deacylase. This enzyme facilitates the removal of the fatty acyl group from globotetraosylceramide, resulting in the formation of the lyso form .
Industrial Production Methods: The industrial production of lyso-globotetraosylceramide (d18:1) involves the extraction and purification of the compound from natural sources. The process includes several steps such as extraction, enzymatic treatment, and purification to achieve high purity levels .
Types of Reactions:
Oxidation: Lyso-globotetraosylceramide (d18:1) can undergo oxidation reactions, which may alter its structure and biological activity.
Reduction: Reduction reactions can convert the compound into different forms with varying biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its interactions with other biomolecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Lyso-Globotetraosylceramid (d18:1) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung des Glykosphingolipid-Stoffwechsels und der Wechselwirkungen verwendet.
Biologie: Untersucht für seine Rolle bei der Zellsignalisierung und Membrandynamik.
5. Wirkmechanismus
Lyso-Globotetraosylceramid (d18:1) übt seine Wirkung aus, indem es an spezifische molekulare Ziele bindet, wie z. B. das Shiga-ähnliche Toxin Schweine-Vertoxin des Ödems. Diese Bindung kann die Toxinaktivität hemmen und deren schädliche Auswirkungen verhindern. Die Wechselwirkungen der Verbindung mit Zellmembranen und Rezeptoren spielen ebenfalls eine entscheidende Rolle für ihre biologische Aktivität .
Ähnliche Verbindungen:
Globotetraosylceramid: Die Stammverbindung, aus der Lyso-Globotetraosylceramid (d18:1) abgeleitet ist.
Lyso-Globotriaosylceramid: Eine weitere Lysoform eines Glykosphingolipids, die im Vergleich zu Lyso-Globotetraosylceramid (d18:1) eine Zucker-Einheit weniger enthält.
Lyso-Sphingomyelin: Eine ähnliche Verbindung mit einer anderen Kopfstruktur.
Eindeutigkeit: Lyso-Globotetraosylceramid (d18:1) ist aufgrund seiner spezifischen Struktur und Fähigkeit, an bestimmte Toxine zu binden, einzigartig. Seine Rolle in verschiedenen biologischen Prozessen und seine potenziellen therapeutischen Anwendungen unterscheiden es auch von anderen ähnlichen Verbindungen .
Wirkmechanismus
Lyso-globotetraosylceramide (d18:1) exerts its effects by binding to specific molecular targets, such as the Shiga-like toxin pig verotoxin of edema disease. This binding can inhibit the toxin’s activity and prevent its harmful effects. The compound’s interactions with cellular membranes and receptors also play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Globotetraosylceramide: The parent compound from which lyso-globotetraosylceramide (d18:1) is derived.
Lyso-globotriaosylceramide: Another lyso form of a glycosphingolipid, lacking one sugar unit compared to lyso-globotetraosylceramide (d18:1).
Lyso-sphingomyelin: A similar compound with a different head group structure.
Uniqueness: Lyso-globotetraosylceramide (d18:1) is unique due to its specific structure and ability to bind to certain toxins. Its role in various biological processes and potential therapeutic applications also distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C44H80N2O22 |
|---|---|
Molekulargewicht |
989.1 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C44H80N2O22/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(52)23(45)21-61-42-35(58)33(56)38(27(19-49)64-42)66-43-36(59)34(57)39(28(20-50)65-43)67-44-37(60)40(31(54)26(18-48)63-44)68-41-29(46-22(2)51)32(55)30(53)25(17-47)62-41/h15-16,23-44,47-50,52-60H,3-14,17-21,45H2,1-2H3,(H,46,51)/b16-15+/t23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+/m0/s1 |
InChI-Schlüssel |
GKLWBWQLQGVPSV-JGPNDWKISA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methoxy-2-(5-methyl-2-furanyl)-N-(1-methyl-4-piperidinyl)-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine](/img/structure/B10783280.png)








![(1R,4S,4'Z,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10783363.png)



![N-[2-[2-[6-[6-(2-amino-3-hydroxyoctadec-4-enoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783388.png)
